molecular formula C13H15NO4 B3138337 5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one CAS No. 452340-96-4

5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one

Cat. No.: B3138337
CAS No.: 452340-96-4
M. Wt: 249.26 g/mol
InChI Key: JUEBDVANOFZMMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

5-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-13(2)16-7-9-5-8(3-4-10(9)18-13)11-6-14-12(15)17-11/h3-5,11H,6-7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUEBDVANOFZMMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2=C(O1)C=CC(=C2)C3CNC(=O)O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one typically involves several steps:

    Starting Material: The synthesis begins with 2-hydroxy-4-bromo-benzaldehyde.

    Reduction: The aldehyde groups are reduced using sodium borohydride.

    Protection: The o-dihydroxy groups are protected using acetone.

    Lithium Halide Exchange: This step is carried out under low-temperature conditions.

    Bromination: The compound is brominated.

    Alkylation: Bis(tert-butoxycarbonyl)amine is used for alkylation.

    Deprotection: A tert-butoxycarbonyl group is selectively removed using trifluoroacetic acid.

    Chiral Reduction: Asymmetric chiral reduction is performed.

    Cyclization: Finally, cyclization is carried out under the action of a strong base to obtain the target product.

Chemical Reactions Analysis

5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the oxazolidinone ring.

    Cyclization: The compound can undergo cyclization reactions under specific conditions.

Common reagents used in these reactions include sodium borohydride, lithium aluminum hydride, and trifluoroacetic acid. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics contribute to its role in drug development:

  • Vilanterol Impurity : It is identified as an impurity in vilanterol, a long-acting beta agonist used in asthma and COPD treatments. Understanding its properties helps in ensuring the quality and efficacy of vilanterol formulations .

Synthesis of Bioactive Compounds

The compound is utilized as a reagent for preparing conjugates of G-protein coupled receptors (GPCRs). GPCRs are critical targets in drug discovery due to their role in various physiological processes:

  • Reagent for GPCR Conjugation : The oxazolidinone moiety allows for selective conjugation with biomolecules, facilitating the study of receptor-ligand interactions .

Case Study 1: Synthesis Methodology

A notable synthesis method involves treating (5R)-5-(2,2-Dimethyl-4H-benzodioxin-6-yl)-1,3-oxazolidin-2-one with sodium hydride in DMF under nitrogen atmosphere. The process includes subsequent reactions with dibromoalkanes to yield various derivatives useful for further pharmacological testing .

StepReagentsConditionsYield
1Sodium HydrideDMF, Nitrogen85%
2DibromoalkaneStirred at room temp90%

Case Study 2: Pharmacological Applications

In vitro studies have shown that derivatives of this compound exhibit promising activity against certain cancer cell lines. The structure's ability to interact with biological targets has led researchers to explore its potential as an anticancer agent .

Future Research Directions

Ongoing research is focused on optimizing the synthesis of this compound and its derivatives to enhance their biological activity and selectivity. Potential applications include:

  • Anticancer Therapeutics : Further exploration into its mechanism of action against cancer cells.
  • GPCR Targeting Drugs : Development of new drugs that utilize this compound as a scaffold for GPCR targeting.

Mechanism of Action

The mechanism of action of 5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one involves its interaction with specific molecular targets and pathways. It acts as a reagent in the preparation of conjugates for G-protein coupled receptor binding ligands, influencing the binding and activity of these receptors. The compound’s structure allows it to participate in various chemical reactions, facilitating the formation of desired products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Oxazolidin-2-one Derivatives

Compound Name Molecular Formula Key Structural Differences Similarity Score CAS Number Applications/Notes References
(R)-5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one C₁₃H₁₅NO₄ Benzo[d][1,3]dioxin + oxazolidinone 0.76 452339-73-0 Vilanterol intermediate
(4S,5R)-4-Methyl-5-phenyloxazolidin-2-one C₁₀H₁₁NO₂ Phenyl substituent; lacks benzo[d][1,3]dioxin 0.78 939426-84-3 Chiral auxiliary in asymmetric synthesis
Benzyl (3-hydroxycyclopentyl)carbamate C₁₃H₁₇NO₃ Carbamate group; cyclopentane ring 0.77 452339-73-0 Intermediate in peptide synthesis
4-Phenyloxazolidin-2-one C₉H₉NO₂ Simple phenyl-substituted oxazolidinone N/A 480-32-2 Model compound for ring-opening studies
(a) Vilanterol Precursors
  • tert-Butyl (2-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)-2-oxoethyl)carbamate (CAS 452339-71-8): Molecular Formula: C₁₇H₂₃NO₅. Role: Direct precursor to the target compound; undergoes cyclization to form the oxazolidinone ring . Synthesis: Uses benzoyl chloride and calcium hydroxide in dioxane .
(b) Chiral Oxazolidinones
  • (R)-5-(Hydroxymethyl)oxazolidin-2-one (CAS 97859-49-9): Molecular Formula: C₄H₇NO₂. Key Difference: Hydroxymethyl substituent instead of benzo[d][1,3]dioxin. Application: Intermediate in β-lactam antibiotic synthesis .

Physicochemical and Commercial Comparison

Property/Parameter Target Compound 4-Phenyloxazolidin-2-one (4S,5R)-4-Methyl-5-phenyloxazolidin-2-one
Molecular Weight 249.26 163.18 177.20
Solubility DMSO, methanol Ethanol, chloroform Ethyl acetate
Price (per gram) ~¥629 (97% purity) ~¥106 (98% purity) Not listed
Storage Conditions 2–8°C, moisture-free Room temperature -20°C

Key Research Findings

Enantiomeric Purity : The (R)-enantiomer of the target compound is prioritized for vilanterol synthesis due to its pharmacological relevance. Asymmetric hydrogenation achieves >99% enantiomeric excess (e.e.) in optimized conditions .

Process Efficiency : An improved synthetic route reduced the process mass intensity (PMI) by 50%, enhancing industrial feasibility .

Stability: The benzo[d][1,3]dioxin moiety improves metabolic stability compared to simpler oxazolidinones, making the compound resistant to rapid hepatic degradation .

Q & A

Q. What are the key steps in the asymmetric synthesis of (R)-5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one?

The asymmetric synthesis involves:

  • Protection : Shielding reactive groups (e.g., ketones) to prevent side reactions.
  • Nucleophilic attack : Using bromoacetophenone derivatives for regioselective bond formation.
  • Asymmetric transfer hydrogenation : Catalytic reduction with chiral ligands (e.g., Ru catalysts) to achieve high enantiomeric excess (e.g., >95% ee).
  • CDI-mediated ring closure : Employing carbonyldiimidazole (CDI) to form the oxazolidin-2-one ring under mild conditions .
  • Purification : Chromatography or recrystallization to isolate the enantiopure product .

Q. How is the stereochemical configuration of the compound confirmed?

  • X-ray crystallography : SHELX software refines diffraction data to determine absolute configuration .
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H or OD-H.
  • NMR spectroscopy : NOE experiments or coupling constants (e.g., 3JHH^3J_{HH}) validate spatial arrangement .

Q. What analytical techniques are used for purity assessment and structural validation?

  • LC-MS/HPLC : Quantifies purity (>98%) and detects impurities using C18 columns with acetonitrile/water gradients .
  • 1H^{1}\text{H} and 13C^{13}\text{C} NMR : Confirms structural integrity via characteristic peaks (e.g., oxazolidinone carbonyl at ~175 ppm) .
  • Elemental analysis : Validates empirical formula compliance (e.g., C, H, N content within 0.4% of theoretical) .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized in the catalytic asymmetric transfer hydrogenation step?

  • Catalyst selection : Ru(II)/TsDPEN complexes yield >95% ee under optimized conditions (e.g., 25°C, 24h, isopropanol as hydrogen donor) .
  • Solvent effects : Polar aprotic solvents (e.g., THF) enhance stereoselectivity.
  • Additives : Sub-stoichiometric acetic acid improves catalyst turnover .
  • Kinetic resolution : Monitor reaction progress via inline IR spectroscopy to terminate at peak ee .

Q. How to address discrepancies in reaction yields reported across synthetic protocols?

  • Catalyst loading : Higher Ru(II) concentrations (5 mol%) increase yield but may reduce ee due to side reactions.
  • Temperature control : Lower temperatures (0–5°C) minimize racemization during CDI ring closure .
  • Workup protocols : Silica gel chromatography vs. recrystallization impacts recovery (e.g., 70–85% vs. 60–75%) .

Q. What computational methods support structural analysis and reaction mechanism studies?

  • Density Functional Theory (DFT) : Models transition states for asymmetric hydrogenation to predict enantioselectivity .
  • Molecular docking : Screens derivatives for bioactivity (e.g., anti-inflammatory targets like COX-2) .
  • SHELXL refinement : Resolves crystallographic disorder in the benzodioxin moiety .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Functional group variation : Introduce electron-withdrawing groups (e.g., -CF3_3) at the benzodioxin 6-position to modulate solubility and target binding .
  • Bioisosteric replacement : Substitute oxazolidinone with thiazolidinone to assess impact on metabolic stability .
  • In vitro assays : Test anti-inflammatory activity via COX-2 inhibition (IC50_{50}) or cytokine suppression (e.g., IL-6) .

Q. What challenges arise in scaling up the synthetic process while maintaining enantiomeric purity?

  • Catalyst stability : Ru(II) complexes degrade under prolonged heating; use flow chemistry for continuous hydrogenation .
  • Purification bottlenecks : Replace column chromatography with antisolvent crystallization (e.g., water/IPA) to reduce PMI (Process Mass Intensity) by 50% .
  • Process analytical technology (PAT) : Implement inline Raman spectroscopy to monitor ee in real time during scale-up .

Data Contradiction Analysis

Q. Why do different studies report conflicting yields for the CDI-mediated ring closure?

  • Reagent purity : Impurities in CDI (e.g., imidazole byproducts) reduce reaction efficiency.
  • Solvent dryness : Trace water in THF hydrolyzes CDI, lowering yields from 85% to 60% .
  • Reaction time : Extended durations (>12h) lead to oxazolidinone racemization, requiring strict time control .

Methodological Notes

  • SHELX refinement : Always validate crystallographic data with the CIF check report to resolve ambiguities in the benzodioxin ring puckering .
  • Asymmetric synthesis : Pre-screen chiral ligands (e.g., Josiphos, BINAP) via high-throughput experimentation to identify optimal catalysts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one
Reactant of Route 2
5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.